molecular formula C19H16N4O5S B3964162 2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B3964162
M. Wt: 412.4 g/mol
InChI Key: YXLAOIZUPAVAPI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitro group, a thiazole ring, an amide group, and an acridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the acridine ring, and the various functional groups . The exact structure would depend on the specific arrangement and connectivity of these components.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The thiazole ring could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, and the aromatic rings could contribute to its stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Compounds containing a nitro group can be explosive under certain conditions, and many nitro compounds are toxic .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. If it does have biological activity, it could be of interest in the development of new drugs or other therapeutic agents .

Properties

IUPAC Name

[2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-15(22-19-20-9-16(29-19)23(26)27)10-28-18(25)17-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)17/h1,3,5,7,9H,2,4,6,8,10H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLAOIZUPAVAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)NC4=NC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Reactant of Route 4
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2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Reactant of Route 5
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2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Reactant of Route 6
Reactant of Route 6
2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

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